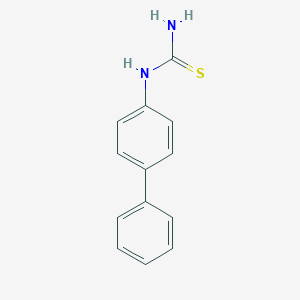
Urea, 1-(4-biphenylyl)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(4-biphenylyl)-2-thio- is a useful research compound. Its molecular formula is C13H12N2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, 1-(4-biphenylyl)-2-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Urea, 1-(4-biphenylyl)-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-(4-biphenylyl)-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
G Protein-Coupled Receptor Modulation
Research has shown that Urea, 1-(4-biphenylyl)-2-thio- can interact with G protein-coupled receptors (GPRs), which play crucial roles in cellular signaling pathways. Compounds with similar structures have demonstrated the ability to modulate these receptors, suggesting therapeutic potential for conditions related to GPR signaling dysregulation.
Case Study:
In a study investigating the biological activity of thio-urea derivatives, Urea, 1-(4-biphenylyl)-2-thio- exhibited significant binding affinity towards specific GPRs, indicating its potential as a lead compound for drug development targeting these receptors.
Antioxidant Activity
The compound also shows promise as an antioxidant agent. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Research Findings:
A comparative study highlighted that Urea, 1-(4-biphenylyl)-2-thio- outperformed several other thiourea derivatives in antioxidant assays, suggesting its suitability for further exploration in nutraceutical applications.
Coordination Chemistry
Urea, 1-(4-biphenylyl)-2-thio- has been studied for its interactions with metal ions through coordination chemistry. This property is essential for developing sensors capable of selectively detecting metal ions.
Research Insights:
Studies indicate that the modification of the biphenyl structure can significantly influence the compound's binding characteristics and selectivity towards different metal ions, enhancing its utility in sensing technologies.
Synthesis of Novel Materials
The compound can serve as a precursor in synthesizing novel materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific functionalities.
Example Application:
Research has demonstrated that incorporating Urea, 1-(4-biphenylyl)-2-thio- into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in developing advanced composite materials.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Urea, 1-(2-biphenylyl)-2-thio- | Thio-urea derivative | Similar reactivity patterns; used in organic synthesis |
| Thiourea | Simple thiourea | Known for biological activity; used as a reagent in synthesis |
| N,N'-Diethylthiourea | Symmetrical thiourea | Exhibits fungicidal properties; used in agriculture |
| Thioacetamide | Acetamide derivative | Utilized in chemical synthesis; shows varied reactivity |
Urea, 1-(4-biphenylyl)-2-thio- stands out due to its biphenyl substitution, which enhances solubility and interaction potential compared to simpler thioureas. Its specific biological activity related to GPR modulation further distinguishes it from other compounds.
特性
CAS番号 |
19250-03-4 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC名 |
(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |
InChIキー |
ZBLBLYUALCIFDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Key on ui other cas no. |
19250-03-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















